molecular formula C8H14Cl2N2O B6220740 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride CAS No. 2751611-17-1

1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride

Cat. No.: B6220740
CAS No.: 2751611-17-1
M. Wt: 225.1
InChI Key:
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Description

1-Amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride, also known as Pyridoxal-5’-phosphate (P5P) is a naturally occurring form of vitamin B6, which is an essential nutrient for human health. It is an important cofactor for many enzymes involved in the biosynthesis of amino acids and neurotransmitters. P5P is an important cofactor for the enzyme transaminase, which is responsible for the synthesis of amino acids. It is also involved in the metabolism of carbohydrates, lipids, and nucleic acids. P5P is also involved in the production of heme, a component of hemoglobin.

Scientific Research Applications

P5P has been studied extensively in the field of biochemistry and molecular biology. It has been used in the study of enzyme kinetics, protein structure, and DNA replication. It has also been used in the study of metabolic pathways and gene regulation. P5P has been used to study the mechanisms of action of drugs, and to study the effects of environmental pollutants on human health.

Mechanism of Action

P5P is an important cofactor for many enzymes involved in the biosynthesis of amino acids and neurotransmitters. It acts as a cofactor for the enzyme transaminase, which is responsible for the synthesis of amino acids. It is also involved in the metabolism of carbohydrates, lipids, and nucleic acids. P5P is also involved in the production of heme, a component of hemoglobin.
Biochemical and Physiological Effects
P5P is essential for the proper functioning of the human body. It is necessary for the synthesis of proteins, hormones, and neurotransmitters. It is also involved in the metabolism of carbohydrates and lipids, and in the production of heme. P5P is necessary for the production of red blood cells, and it is also necessary for the proper functioning of the nervous system.

Advantages and Limitations for Lab Experiments

P5P has several advantages for use in laboratory experiments. It is a relatively stable molecule, and is relatively easy to synthesize. It is also relatively inexpensive and widely available. However, it is not very soluble in water, and can be difficult to work with in some experiments.

Future Directions

P5P has many potential future applications in biochemistry and molecular biology. It could be used to study the mechanisms of action of drugs, and to study the effects of environmental pollutants on human health. It could also be used to study the regulation of metabolic pathways, and to study the structure and function of proteins. Additionally, P5P could be used to study the effects of genetic mutations on human health, and to develop new treatments for diseases. Finally, P5P could be used to study the effects of nutrition on human health, and to develop new nutritional interventions.

Synthesis Methods

P5P is synthesized from pyridoxal, a form of vitamin B6, by a process known as phosphorylation. The reaction involves the addition of a phosphate group to pyridoxal, resulting in the formation of P5P. The reaction is catalyzed by the enzyme pyridoxal phosphate synthase. The reaction requires the presence of ATP and magnesium ions, and is reversible.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-3-(pyridin-3-yl)propan-2-ol dihydrochloride involves the reaction of pyridine-3-carbaldehyde with nitromethane to form 3-nitropropenylpyridine. This intermediate is then reduced to 3-aminopropenylpyridine, which is subsequently reacted with formaldehyde and ammonium chloride to yield 1-amino-3-(pyridin-3-yl)propan-2-ol. The final step involves the addition of hydrochloric acid to the product to form the dihydrochloride salt.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Nitromethane", "Sodium borohydride", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carbaldehyde is reacted with nitromethane in the presence of sodium borohydride to yield 3-nitropropenylpyridine.", "Step 2: 3-nitropropenylpyridine is reduced using sodium borohydride to form 3-aminopropenylpyridine.", "Step 3: 3-aminopropenylpyridine is reacted with formaldehyde and ammonium chloride to yield 1-amino-3-(pyridin-3-yl)propan-2-ol.", "Step 4: The product from step 3 is treated with hydrochloric acid to form the dihydrochloride salt of 1-amino-3-(pyridin-3-yl)propan-2-ol." ] }

2751611-17-1

Molecular Formula

C8H14Cl2N2O

Molecular Weight

225.1

Purity

95

Origin of Product

United States

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